molecular formula C9H8O4S B14031956 4-(Methylthio)benzo[d][1,3]dioxole-5-carboxylic acid

4-(Methylthio)benzo[d][1,3]dioxole-5-carboxylic acid

Cat. No.: B14031956
M. Wt: 212.22 g/mol
InChI Key: QXDSDXNTILOJDV-UHFFFAOYSA-N
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Description

4-(Methylthio)benzo[d][1,3]dioxole-5-carboxylic acid is an organic compound with the molecular formula C9H8O4S It is a derivative of benzo[d][1,3]dioxole, featuring a methylthio group at the 4-position and a carboxylic acid group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Methylthio)benzo[d][1,3]dioxole-5-carboxylic acid typically involves the introduction of the methylthio group and the carboxylic acid group onto the benzo[d][1,3]dioxole core. One common method involves the following steps:

    Starting Material: The synthesis begins with benzo[d][1,3]dioxole.

    Methylthio Group Introduction: The methylthio group is introduced using methylthiolating agents such as methylthiol or dimethyl disulfide in the presence of a suitable catalyst.

    Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, often using carbon dioxide under high pressure and temperature conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:

    Catalytic Methylthiolation: Using industrial catalysts to introduce the methylthio group efficiently.

    High-Pressure Carboxylation: Employing high-pressure reactors for the carboxylation step to achieve the desired product in large quantities.

Chemical Reactions Analysis

Types of Reactions

4-(Methylthio)benzo[d][1,3]dioxole-5-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methylthio group.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols and aldehydes.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(Methylthio)benzo[d][1,3]dioxole-5-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(Methylthio)benzo[d][1,3]dioxole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The methylthio group and the carboxylic acid group play crucial roles in its reactivity and binding affinity. The compound may exert its effects through:

    Enzyme Inhibition: Inhibiting specific enzymes involved in metabolic pathways.

    Receptor Binding: Binding to receptors and modulating their activity.

    Signal Transduction: Affecting signal transduction pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

Similar Compounds

    Piperonylic Acid:

    3,4-(Methylenedioxy)benzoic Acid: Similar structure but with a methylenedioxy group instead of a methylthio group.

Uniqueness

4-(Methylthio)benzo[d][1,3]dioxole-5-carboxylic acid is unique due to the presence of both the methylthio group and the carboxylic acid group on the benzo[d][1,3]dioxole core. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C9H8O4S

Molecular Weight

212.22 g/mol

IUPAC Name

4-methylsulfanyl-1,3-benzodioxole-5-carboxylic acid

InChI

InChI=1S/C9H8O4S/c1-14-8-5(9(10)11)2-3-6-7(8)13-4-12-6/h2-3H,4H2,1H3,(H,10,11)

InChI Key

QXDSDXNTILOJDV-UHFFFAOYSA-N

Canonical SMILES

CSC1=C(C=CC2=C1OCO2)C(=O)O

Origin of Product

United States

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